molecular formula C10H8FN3O B12856796 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B12856796
M. Wt: 205.19 g/mol
InChI Key: QBBHFIFODYHNIE-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a fluorinated 1,2,4-triazole derivative designed for medicinal chemistry and drug discovery research. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Its reactive aldehyde group is a strategic handle for synthesizing novel hybrid compounds via condensation or cyclization reactions, a approach widely used to develop potential therapeutic agents . Researchers value this core structure for its potential in various discovery pipelines. 1,2,4-Triazole derivatives are extensively investigated as antifungal agents, where they often function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical step in ergosterol biosynthesis . Furthermore, the structural motif shows significant promise in the development of antibacterial agents, particularly against resistant strains , and is also explored in anticancer research, sometimes through the inhibition of key enzymes like aromatase . The incorporation of the 2-fluorophenyl substituent can influence the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a valuable building block for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

5-(2-fluorophenyl)-1-methyl-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C10H8FN3O/c1-14-10(12-9(6-15)13-14)7-4-2-3-5-8(7)11/h2-6H,1H3

InChI Key

QBBHFIFODYHNIE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents due to its ability to interact with various biological targets. Its applications include:

  • Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For example, related triazole derivatives have demonstrated effectiveness against human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating potent inhibition of cell proliferation .
  • Antifungal Properties : The triazole scaffold is well-known for its antifungal activity. Compounds similar to 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde have been effective against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL .

Organic Synthesis

In organic chemistry, 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its synthesis can be achieved through various methods including:

  • Cyclization Reactions : The compound can be synthesized via cyclization of appropriate precursors under specific conditions, often involving hydrazine derivatives and isocyanates .

Biological Research

The compound's potential as an enzyme inhibitor or receptor ligand is under investigation. Studies suggest that it may modulate signaling pathways critical for cellular functions, which could lead to new therapeutic approaches for treating diseases like cancer and fungal infections .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
5-(2-Fluorophenyl)-1-methylMDA-MB-23129.1
Related Triazole DerivativeMCF-715.3

Table 2: Antifungal Activity of Triazole Derivatives

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
5-(2-Fluorophenyl)-1-methylCandida albicans0.5 μg/mL
Related Triazole DerivativeAspergillus niger0.25 μg/mL

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity towards certain enzymes, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Research Findings and Implications

  • In contrast, Compound C’s trifluoromethyl group offers stronger inductive effects .
  • Reactivity : The carbaldehyde at position 3 in the target compound is strategically positioned for nucleophilic additions, whereas Compound B’s carbaldehyde at position 4 may exhibit different reactivity patterns due to steric and electronic factors .
  • Biological Relevance : Halogenated analogs (e.g., Compound A) are often explored for antimicrobial activity, while sulfur-containing derivatives (e.g., Compound C) may target enzymes with cysteine residues .

Biological Activity

5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is C9H8FN3OC_9H_8FN_3O. It features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological membranes.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various triazole compounds, derivatives similar to 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Triazole derivatives have been shown to inhibit viral replication in several studies. For example, similar compounds have demonstrated efficacy against viruses such as SARS-CoV-2 by targeting the viral protease, which is crucial for viral replication . The specific interactions between the triazole ring and viral proteins are believed to enhance these effects.

Anticancer Properties

There is growing evidence that triazole derivatives possess anticancer properties. Compounds within this class have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell cycle progression. For instance, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo .

Synthesis and Evaluation

A recent study synthesized several derivatives of 5-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde and evaluated their biological activities. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy. Biological assays revealed that certain derivatives exhibited significant antibacterial and anticancer activities, with IC50 values indicating potency in the low micromolar range .

Table: Summary of Biological Activities

Activity Tested Compounds IC50/EC50 Values Mechanism
AntibacterialVarious Triazoles10 - 50 µg/mLCell wall synthesis inhibition
AntiviralSimilar Derivatives1 - 10 µMProtease inhibition
AnticancerSelected Derivatives0.5 - 5 µMInduction of apoptosis

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